molecular formula C18H18F2N2O2 B2753455 2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034314-95-7

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2753455
CAS RN: 2034314-95-7
M. Wt: 332.351
InChI Key: RFQJDURHHRKCDC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPP is a small molecule with a molecular weight of 357.4 g/mol and a chemical formula of C19H20F2N2O2.

Scientific Research Applications

Environmental Degradation and Impact

  • Microbial Degradation of Polyfluoroalkyl Chemicals : A study by Liu and Avendaño (2013) reviews the microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs). This degradation can result in perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are regulated due to their toxic profiles. Understanding the environmental fate and effects of these precursors is crucial for evaluating their impact and for future biodegradation studies (Liu & Avendaño, 2013).

Chemical Reactivity and Applications

  • Heterocyclic Compounds in CNS Drug Synthesis : Research on heterocyclic compounds, which often contain nitrogen, sulfur, and oxygen replacing carbon in a benzene ring, indicates potential for synthesizing compounds with Central Nervous System (CNS) activity. These functional groups could serve as lead molecules for novel CNS-acting drugs, suggesting a potential avenue for research related to the synthesis of new pharmaceuticals using fluorinated compounds and their derivatives (Saganuwan, 2017).

Analytical and Toxicological Aspects

  • Nucleophilic Aromatic Substitution : The reaction involving piperidine and nitro-group substitution, as described by Pietra and Vitali (1972), demonstrates the chemical reactivity of components related to "2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone." Understanding such reactions can be vital for developing new synthetic methodologies and for the environmental degradation studies of fluorinated compounds (Pietra & Vitali, 1972).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-2-1-13(17(20)12-14)11-18(23)22-9-5-16(6-10-22)24-15-3-7-21-8-4-15/h1-4,7-8,12,16H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQJDURHHRKCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

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